![molecular formula C14H13BrN2O B267393 3-bromo-4-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B267393.png)
3-bromo-4-methyl-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-methyl-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the benzamide class of compounds. It is commonly used in scientific research as a tool to study various biological processes.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methyl-N-(3-pyridinylmethyl)benzamide involves its binding to specific G protein-coupled receptors. This binding leads to the activation of various signaling pathways within the cell, which ultimately leads to the physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-methyl-N-(3-pyridinylmethyl)benzamide are dependent on the specific receptor it binds to. For example, binding to the dopamine receptor D3 leads to a decrease in dopamine release, while binding to the serotonin receptor 5-HT1A leads to an increase in serotonin release. These effects have been shown to have implications in various diseases such as Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-bromo-4-methyl-N-(3-pyridinylmethyl)benzamide in lab experiments is its high specificity for certain receptors. This allows for more precise studies of the role of these receptors in various biological processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 3-bromo-4-methyl-N-(3-pyridinylmethyl)benzamide in scientific research. One potential direction is the study of its role in other diseases such as Alzheimer's disease and depression. Another potential direction is the development of more soluble analogs of the compound for easier use in lab experiments. Additionally, the development of new synthetic methods for the compound could lead to improved yields and purity.
Synthesemethoden
The synthesis of 3-bromo-4-methyl-N-(3-pyridinylmethyl)benzamide involves the reaction of 3-bromo-4-methylbenzoyl chloride with 3-pyridinemethanol in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methyl-N-(3-pyridinylmethyl)benzamide has been extensively used in scientific research as a tool to study various biological processes. It is commonly used as a ligand for G protein-coupled receptors such as the dopamine receptor D3 and the serotonin receptor 5-HT1A. It has also been used to study the role of these receptors in various diseases such as Parkinson's disease and schizophrenia.
Eigenschaften
Produktname |
3-bromo-4-methyl-N-(3-pyridinylmethyl)benzamide |
---|---|
Molekularformel |
C14H13BrN2O |
Molekulargewicht |
305.17 g/mol |
IUPAC-Name |
3-bromo-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H13BrN2O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
HSUWQUWVWSFDAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.